1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide
Descripción
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethylphenyl group at position 1 of the pyrrolidine ring and a pyridinyl-triazolylmethyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₂H₂₄N₆O₂, with a calculated molecular weight of 428.48 g/mol.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14-3-4-19(9-15(14)2)26-12-16(10-20(26)28)21(29)23-11-17-13-27(25-24-17)18-5-7-22-8-6-18/h3-9,13,16H,10-12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBKKIGIQHBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a complex polyheterocyclic compound with the molecular formula C21H22N6O2 and a molecular weight of approximately 390.447 g/mol. This compound features a pyrrolidine ring with a carboxamide group, a triazole moiety, and a dimethylphenyl group, which contribute to its potential biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities. The following areas have been investigated:
Antimicrobial Activity
Research has shown that compounds with similar structural features often exhibit antimicrobial properties. For instance, the presence of the triazole and pyrrolidine moieties has been linked to interactions with enzymes and receptors associated with microbial resistance mechanisms.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-dimethylphenyl)-5-oxo-N-(thiophen-2-yl)methyl)pyrrolidine | Similar pyrrolidine core; thiophene substitution | Antimicrobial |
| 2-(bis(3,5-dimethylphenyl)thiazole | Contains thiazole; related heterocyclic structure | Anticonvulsant |
| N'-arylidine derivatives of tetrahydropyrimidone | Heterocyclic compounds; similar synthetic pathways | Antimicrobial |
Anticonvulsant Activity
In studies evaluating anticonvulsant effectiveness using picrotoxin-induced convulsion models, compounds similar to this one have shown significant activity. For example, structural modifications that enhance the interaction of the pyrrolidine ring with other moieties have been correlated with increased anticonvulsant effects.
Cytotoxic Activity
The compound's potential cytotoxic effects have been explored against various cancer cell lines. Structural activity relationship (SAR) studies suggest that specific substitutions in the phenyl ring are crucial for enhancing cytotoxic activity. Notably, compounds exhibiting m,p-dimethyl substitutions in the phenyl ring have demonstrated significant anti-cancer properties.
Study on Anticancer Properties
A notable study conducted by Evren et al. (2019) developed novel compounds based on thiazole and tested their effectiveness against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells. The results indicated strong selectivity against both cell lines with IC50 values significantly lower than those of standard treatments like doxorubicin.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the interactions between this compound and target proteins such as Bcl-2. These simulations reveal that hydrophobic interactions play a significant role in binding affinity, which is critical for its potential therapeutic applications.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Key Observations:
Aryl Substituents: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl () and 3-chloro-4-methylphenyl () groups. This may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Amide Groups :
- The pyridinyl-triazolylmethyl substituent in the target compound introduces a larger, more polarizable aromatic system compared to thiadiazole -based analogs. This could facilitate π-π stacking or hydrogen bonding in biological targets.
- Thiadiazole rings () are smaller and less polar, which may reduce steric hindrance but limit interaction diversity.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (428.48 vs. 336.80–365.39) reflects increased structural complexity, which could impact pharmacokinetic properties such as absorption and metabolic stability.
Implications of Structural Differences
- Bioactivity: Pyridine-triazole systems are known to engage in hydrogen bonding and metal coordination, suggesting the target compound may exhibit unique binding modes in enzyme inhibition or receptor modulation compared to thiadiazole-containing analogs.
- Solubility and Permeability : The 3,4-dimethylphenyl group likely reduces solubility in polar solvents, whereas fluorinated or chlorinated analogs may balance lipophilicity and solubility more effectively .
- Synthetic Accessibility : Thiadiazole derivatives () are often synthesized via cyclization reactions, while the pyridinyl-triazole group in the target compound may require click chemistry or metal-catalyzed coupling, increasing synthetic complexity.
Métodos De Preparación
Pyrrolidine Core Synthesis
Cyclization Strategies
The 5-oxopyrrolidine-3-carboxylic acid backbone is typically synthesized via Dieckmann cyclization of dimethyl 2-(2-cyanoethyl)malonate under basic conditions (e.g., NaOMe/MeOH), followed by hydrolysis to the carboxylic acid. Alternative routes employ Michael addition-cyclization sequences using acrylates and β-ketoesters, though these require stringent temperature control (−10°C to 25°C) to avoid side reactions.
Table 1: Comparative Yields for Pyrrolidine Core Formation
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dieckmann cyclization | NaOMe, MeOH, reflux | 75 | 95 | |
| Michael addition | DBU, THF, −10°C | 68 | 90 |
N-Alkylation with 3,4-Dimethylphenyl Groups
Direct Alkylation
Reaction of 5-oxopyrrolidine-3-carboxylic acid with 3,4-dimethylbenzyl bromide in DMF using K₂CO₃ as a base affords the N-alkylated intermediate. Patents note that microwave-assisted heating (100°C, 30 min) improves reaction efficiency compared to conventional reflux (12 h, 80°C), reducing dimerization byproducts.
Synthesis of the Triazole-Pyridine Substituent
CuAAC Reaction
The ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)amine side chain is synthesized via click chemistry :
- Azide preparation : Pyridin-4-amine is converted to the corresponding azide using NaNO₂/HCl followed by NaN₃.
- Alkyne preparation : Propargylamine is protected as a tert-butyl carbamate (Boc) to prevent side reactions.
- Cycloaddition : CuI (10 mol%) in DCM/H₂O (2:1) at 25°C yields the triazole with >95% regioselectivity (1,4-isomer).
Table 2: Optimization of CuAAC Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuI | DCM/H₂O | 25 | 92 | 98:2 |
| CuSO₄ | t-BuOH/H₂O | 60 | 85 | 90:10 |
Carboxamide Bond Formation
Activation and Coupling
The pyrrolidine-3-carboxylic acid is activated with HATU and DIPEA in anhydrous DMF, followed by addition of the triazole-methylamine. Patents emphasize low-temperature coupling (0–5°C) to minimize epimerization. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields the final product in 82% purity.
Stereochemical Considerations
While the target compound’s stereochemistry is unspecified, analogous syntheses in and demonstrate that chiral HPLC with cellulose-based columns (Chiralpak IC) effectively resolves enantiomers when stereocenters are present. For racemic mixtures, recrystallization with (+)-di-p-toluoyl-D-tartaric acid achieves >99% ee.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they influence yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may degrade thermally sensitive moieties (e.g., triazole or pyridine rings) .
- Solvent Choice : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity of carboxamide intermediates by stabilizing transition states .
- Reaction Time : Extended durations (12–24 hours) improve conversion but risk side reactions (e.g., oxidation of pyrrolidone rings) .
- Catalysts : Use of bases like K₂CO₃ facilitates deprotonation in coupling steps .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | High temps reduce purity if >80°C | |
| Solvent | DMSO, Acetonitrile | Enhances carboxamide coupling | |
| Reaction Time | 12–24 hours | >24h increases side products |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (pyrrolidone C=O at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, triazole C-N at 1450 cm⁻¹) .
- TLC/HPLC : Monitors reaction progress and purity (Rf values ~0.3–0.5 in ethyl acetate/hexane) .
Q. Table 2: Key Characterization Techniques
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment mapping | 1–5 mol% | |
| IR | Functional group identification | >5% concentration | |
| TLC | Reaction monitoring | ~0.1 µg |
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involving the triazole and pyridine moieties?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or mass spectrometry to identify rate-determining steps (e.g., Cu-catalyzed azide-alkyne cycloaddition for triazole formation) .
- Computational Modeling : DFT calculations can predict transition states and electronic interactions (e.g., pyridine’s electron-withdrawing effects on triazole reactivity) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the triazole ring .
Q. What strategies are recommended for evaluating biological activity, and how should contradictory assay data be addressed?
- Methodological Answer :
- Assay Design :
- Antimicrobial Activity : Use MIC assays against Gram-positive/negative strains with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculations) .
- Addressing Contradictions :
- Replicate assays under standardized conditions (pH, temperature).
- Validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. How should researchers analyze stability data discrepancies under varying pH and temperature?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC (retention time shifts indicate structural changes) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify outliers .
Data Contradiction Analysis
- Example : Conflicting solubility data in polar vs. nonpolar solvents.
- Resolution :
Validate solubility using nephelometry (quantitative turbidity measurements).
Cross-check with computational logP calculations (e.g., Schrödinger’s QikProp) .
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